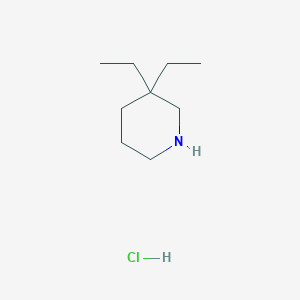

3,3-Diethylpiperidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

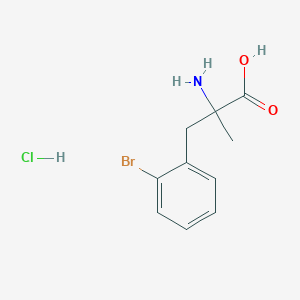

3,3-Diethylpiperidine hydrochloride is a chemical compound with the CAS Number: 1198286-65-5 . It’s a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application have been published .Chemical Reactions Analysis

Piperidines can undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Piperidine is also commonly used in chemical degradation reactions, such as the sequencing of DNA in the cleavage of particular modified nucleotides .Applications De Recherche Scientifique

Synthetic Chemistry and Catalysis

3,3-Diethylpiperidine hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds. Research highlights its role in nucleophilic displacement reactions, where it can form ambident bicyclic aziridinium ions, which then react with nucleophiles to produce pyrrolidine and piperidine isomers. This process underscores the compound's significance in the synthesis of structurally diverse and complex organic molecules (Hammer, Heller, & Craig, 1972).

Biological Activity Enhancement

The modification of this compound derivatives has been explored to enhance biological activities. For instance, the development of phosphonate-based corrosion inhibitors for mild steel in acidic environments demonstrates the compound's versatility beyond purely pharmaceutical applications. These inhibitors exhibit high efficiency and are of interest due to their potential industrial applications, such as in metal pickling processes (Gupta, Verma, Salghi, Lgaz, Mukherjee, & Quraishi, 2017).

Pharmacological Applications

In pharmacology, the structural modification of this compound has led to the synthesis of compounds with potential antiarrhythmic activities. By condensing specific derivatives with malononitrile or cyanothioacetamide, researchers have developed new molecules that exhibit high antiarrhythmic activities, comparable with established drugs like Procaine amide and Lidocaine. These findings open new avenues for the development of cardiovascular drugs (Abdel-Hafez, Ashraf, Mohamed-Eslam F. Mohamed, Amr, & Abdalla, 2009).

Mécanisme D'action

Target of Action

3,3-Diethylpiperidine hydrochloride is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways, depending on their specific structures and targets .

Safety and Hazards

The safety information for 3,3-Diethylpiperidine hydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

3,3-diethylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-3-9(4-2)6-5-7-10-8-9;/h10H,3-8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGBGSXEFDGSJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCNC1)CC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2897478.png)

![2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid](/img/structure/B2897481.png)

![2-[2-[[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]ethoxy]ethanol](/img/structure/B2897486.png)

![N-(2-(dimethylamino)ethyl)-3-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2897489.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2897490.png)

![N-(3,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2897492.png)

![{[4-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2897494.png)